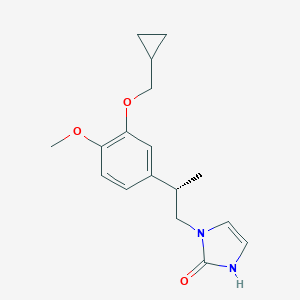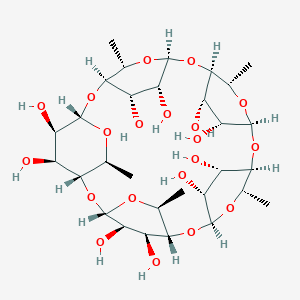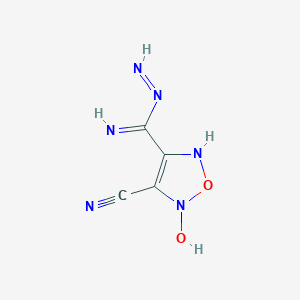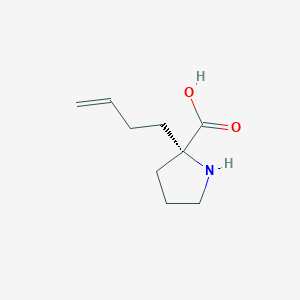
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds like 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves the reaction of sulfonyl chloride with an amine. For instance, Sarojini et al. (2012) described the synthesis of a related sulfonamide compound through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, highlighting the general approach for synthesizing these types of compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often elucidated using techniques such as X-ray diffraction (XRD). For example, Sarojini et al. conducted XRD to determine the crystal structure of a sulfonamide compound, providing insights into the molecular geometry and stability arising from hyper-conjugative interactions and charge delocalization (Sarojini et al., 2012). These techniques can similarly be applied to understand the structure of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.
Chemical Reactions and Properties
The chemical reactivity of sulfonamide compounds, including 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, involves interactions and transformations that can be analyzed using various spectroscopic and computational methods. The study by Sarojini et al. utilized Density Functional Theory (DFT) to analyze the stability, charge distribution, and hyper conjugative interactions within a sulfonamide molecule, offering a model for understanding the chemical behavior of sulfonamide compounds (Sarojini et al., 2012).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, are crucial for their application and effectiveness in various domains. While specific data on 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide might not be readily available, the methodologies used in characterizing related compounds, including thermal analysis and solubility studies, provide a basis for assessing these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are fundamental to the application of sulfonamide compounds. Studies like those conducted by Sarojini et al. offer insights into the electronic structure, including HOMO-LUMO analysis, that play a significant role in determining the chemical properties of these molecules (Sarojini et al., 2012).
Applications De Recherche Scientifique
Molecular Structure Analysis
Studies on similar sulfonamide compounds, like N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, have focused on their molecular structure, revealing the conformational relationships between different rings and functional groups. These investigations provide insights into the intramolecular and intermolecular interactions that can influence the compound's reactivity and stability (Mohan Kumar et al., 2012).
Characterization and Computational Analysis
The sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized using various spectroscopic techniques. Computational studies, including Density Functional Theory (DFT), were employed to understand the molecular geometry, vibrational frequencies, and electronic properties, demonstrating the compound's potential for further theoretical and experimental research (K. Sarojini et al., 2012).
Interaction Studies
Research on the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin has provided valuable insights into the potential therapeutic applications of these molecules. Spectroscopy and molecular modeling techniques were used to study the binding interactions, highlighting the role of hydrophobic and electrostatic forces in stabilizing the complex. This study is crucial for understanding the interaction dynamics of sulfonamide derivatives with biological targets (Samane Naeeminejad et al., 2017).
Synthesis and Complexation with Metal Ions
Synthesis and characterization of metal complexes with sulfonamide derivatives have been conducted to explore their potential in enhancing the biological and catalytic properties of these compounds. For instance, the synthesis of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide and its complexation with Zinc (II) and Copper (II) ions have been investigated, providing insights into the structural and electronic properties of these complexes (kingsley John Orie et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKBVTUDHWNIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611456 |
Source


|
| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
CAS RN |
185057-53-8 |
Source


|
| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)






![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
